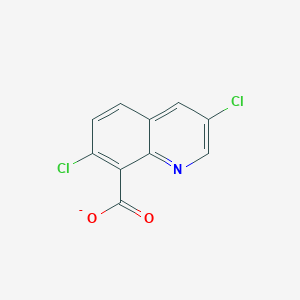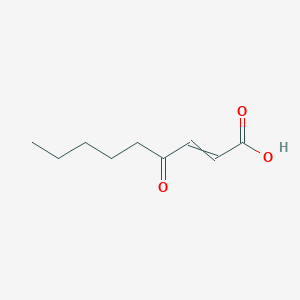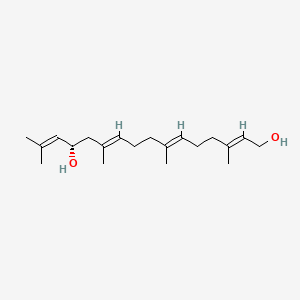
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol is a natural product found in Cystoseira brachycarpa and Bifurcaria bifurcata with data available.
Wissenschaftliche Forschungsanwendungen
Novel Compounds from Brown Algae
A study identified a novel epoxy-diterpene closely related to (2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol from Bifurcaria bifurcata, a brown alga. This compound was part of a group including eleganolone, epoxy-eleganolone, and eleganediol (Combaut & Piovetti, 1983).
Synthesis of Key Intermediates in Cembranolides
Research demonstrated the synthesis of key intermediates of cembranolides, resembling the structure of the mentioned compound, which are important in various chemical reactions (Wang, Zheng, Gao, & Fan, 2010).
Construction of C2-Symmetric Carotenoids
A study focused on using a similar compound in palladium-catalyzed Suzuki and Stille cross-coupling reactions to construct C2-symmetric carotenoids, such as β,β-carotene and lycopene (Fontán, Vaz, Álvarez, & de Lera, 2013).
Synthesis of Marine Sponge Diterpene
Another research achieved the first synthesis of a diterpene, similar to the compound , from the marine sponge Halichondria sp. This involved a unique synthesis process using allyl cyanate-to-isocyanate rearrangement (Ichikawa, Yamazaki, & Isobe, 1993).
Novel Acyclic Diterpenes from Brown Algae
Research on the brown alga Cystoseira crinita led to the isolation of three acyclic diterpenes, one of which has a structure similar to the specified compound (Amico, Oriente, Piattelli, Ruberto, & Tringali, 1981).
Facile Syntheses of Digeranyl
A study conducted the facile synthesis of digeranyl, a compound structurally related to this compound, from geraniol, demonstrating its potential in organic synthesis (Nakagawa, Shimoda, Izumi, & Hirata, 2000).
Secretions of Male Bombus Species
The labial gland secretions of male Bombus species contained a compound similar to the one , indicating its biological role in insect species (Bertsch, Schweer, & Titze, 2008).
Photodegradation of Chlorophyll Phytyl Chain
A study identified compounds resulting from the photooxidation of the chlorophyll phytyl chain during senescence in plants, which are structurally related to the mentioned compound (Rontani, Cuny, & Grossi, 1996).
Eigenschaften
CAS-Nummer |
75225-31-9 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol |
InChI |
InChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m1/s1 |
InChI-Schlüssel |
QYNPSRWEKFVLRS-UYSOGGTPSA-N |
Isomerische SMILES |
CC(=C[C@H](C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)C |
SMILES |
CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C |
Kanonische SMILES |
CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C |
Synonyme |
elegandiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



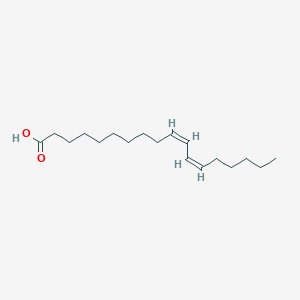
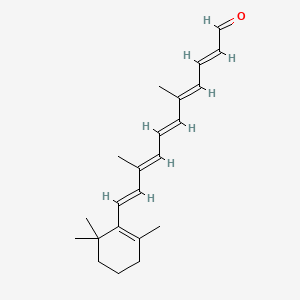
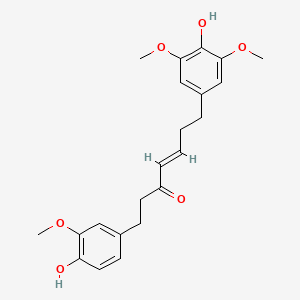
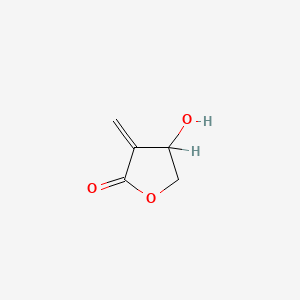
![3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1237160.png)
![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

